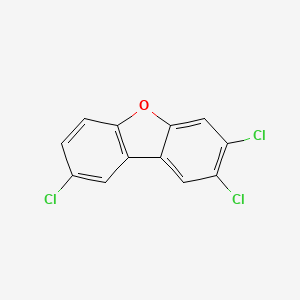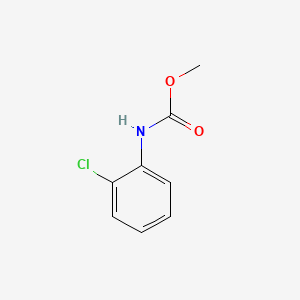
2,3,8-Trichlorodibenzofuran
Vue d'ensemble
Description
2,3,8-Trichlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
While there is limited information available on the synthesis of 2,3,8-Trichlorodibenzofuran specifically, it is known that most CDFs are produced as by-products of certain industrial processes . For example, they can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides .Molecular Structure Analysis
The molecular structure of 2,3,8-Trichlorodibenzofuran consists of a dibenzofuran core with chlorine atoms substituted at the 2, 3, and 8 positions . The molecular formula is C12H5Cl3O . The structure has been analyzed using various computational methods, including molecular docking and molecular dynamics simulations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,8-Trichlorodibenzofuran include a molecular weight of 271.53 g/mol . It has a log10 water solubility of -10.87, indicating low solubility in water, and a log octanol/water partition coefficient of 5.546, suggesting it is lipophilic .Applications De Recherche Scientifique
Metabolism and Biological Activity Studies
Metabolic Pathways in Rats
Research has shown that 2,3,8-trichlorodibenzofuran, along with other chlorodibenzofurans, undergoes metabolic processing in rats. These compounds yield hydroxy derivatives, indicating a complex pattern of metabolism. Notably, metabolites containing sulfur were detected with mono- and dichlorodibenzofuran but not with the trichlorodibenzofuran variant (Veerkamp, Wever, & Hutzinger, 1981).
Biological Activity in Rats
Studies on 2,4,8-trichlorodibenzofuran, a compound structurally similar to 2,3,8-trichlorodibenzofuran, have revealed its biological activity. It can promote liver foci in rats and induce cytochrome P-450-dependent monooxygenases. This indicates a potential for biological impact, although its activity is significantly lower compared to other related compounds like tetrachlorodibenzo-p-dioxin (Deml, Wiebel, & Oesterle, 1989).
Antiestrogenic Effects in Cell Lines and Rats
The 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) variant has been studied for its antiestrogenic effects in human breast cancer cells and in rat cell lines. This research is crucial for understanding the potential clinical applications of such compounds in cancer treatment and hormone-related therapies (Zacharewski et al., 1992).
Environmental and Chemical Studies
Degradation by Cerrena sp.
A study focusing on the degradation of 2,4,8-trichlorodibenzofuran by a specific isolate of Cerrena sp. highlights the potential for bioremediation of such compounds. This research suggests ways to mitigate environmental contamination by trichlorodibenzofurans (Hidayat & Tachibana, 2013).
- :** The study of the photolytic conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solutions highlights the environmental implications of such processes. Understanding these transformations is crucial for assessing the environmental impact of trichlorodibenzofurans and related compounds under natural conditions (Latch, Packer, Arnold, & McNeill, 2003).
Synthesis and Receptor Binding Studies
Synthesis of Labeled Compounds
Research into the synthesis of regiospecific Chlorine-37 labeled trichlorodibenzofuran provides insights into the chemical properties and potential uses of labeled derivatives in scientific studies. Such advancements are critical for tracking and analyzing these compounds in various contexts (Chang & Deinzer, 1990).
Receptor Binding Characteristics
Investigations into receptor binding characteristics of polychlorinated dibenzofuran radioligands, including those similar to 2,3,8-trichlorodibenzofuran, help in understanding their interaction with biological receptors. This research is key to comprehending the biochemical and toxicological properties of these compounds (Farrell, Safe, & Safe, 1989).
Safety and Hazards
2,3,8-Trichlorodibenzofuran is part of the family of polychlorinated dibenzofurans, which are known to be toxic and can have harmful health and environmental effects . They are known developmental toxicants and suspected human carcinogens . More specific safety and hazard information for 2,3,8-Trichlorodibenzofuran can be found in its Safety Data Sheet .
Orientations Futures
Propriétés
IUPAC Name |
2,3,8-trichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSNNOYACKRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205749 | |
| Record name | 2,3,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,8-Trichlorodibenzofuran | |
CAS RN |
57117-32-5 | |
| Record name | 2,3,8-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,8-Trichlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,8-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGT8F9S3ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)




![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)





